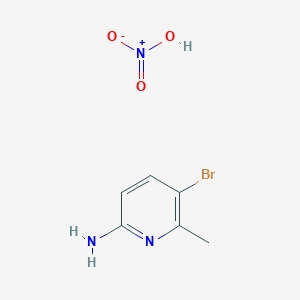

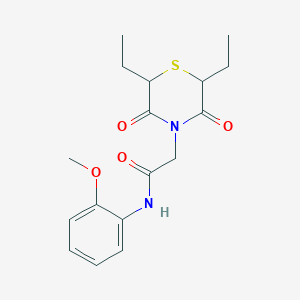

![molecular formula C9H11N5 B2570015 4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 912906-12-8](/img/structure/B2570015.png)

4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains both pyrazolo and pyrimidine rings, and its unique structure has made it a target for many researchers in the field of medicinal chemistry.

Scientific Research Applications

Inhibition and Pharmacokinetics in Cognitive Disorders

A compound structurally related to 4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine, namely PF-04447943, has been identified as a selective PDE9A inhibitor, useful in cognitive disorders. It shows promise due to its ability to elevate central cGMP levels in the brain, exhibit procognitive activity in rodent models, and synaptic stabilization in an amyloid precursor protein transgenic mouse model. Clinical trials confirm its tolerability and efficacy in humans, specifically in elevating cGMP in cerebral spinal fluid, making it a valuable tool for testing clinical hypotheses in diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).

Nanosystem Approaches for Drug Delivery

The poor aqueous solubility of pyrazolo[3,4-d]pyrimidines, including compounds related to 4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine, poses a challenge in their development as clinical drug candidates. To improve their solubility profile and pharmacokinetic properties, albumin nanoparticles and liposomes have been developed for these compounds. Encapsulation in liposomes, in particular, has proven effective in overcoming poor water solubility, suggesting a significant advancement in drug delivery for this class of compounds (Vignaroli et al., 2016).

Enzyme Inhibition Properties

Pyrazolo[3,4-d]pyrimidines, including derivatives synthesized by alkylating the N1 nitrogen atom of the compound, have been investigated for their ability to inhibit acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II. These compounds exhibit significant inhibition properties, with one compound in particular showing notable selectivity and potency as a CA I inhibitor. This highlights their potential application in pharmacology studies, particularly in conditions where enzyme inhibition is therapeutic (Aydin et al., 2021).

Crystal Structure and Molecular Interactions

Research into the crystal structures of compounds containing the pyrazolo[3,4-d]pyrimidine ring, similar to 4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine, reveals interesting insights into their molecular conformations. Studies have shown intermolecular stacking due to aromatic pi-pi interactions between the pyrazolo[3,4-d]pyrimidine rings, contributing to our understanding of their chemical behavior and potential interactions in biological systems (Avasthi et al., 2003).

Anticancer and Antimicrobial Activities

Compounds based on the pyrazolo[3,4-d]pyrimidine nucleus have shown promising anticancer and antimicrobial activities. This includes the synthesis of various structural analogs possessing amino acid moieties, exhibiting significant in vitro activity against cancer cell lines and in vivo radioprotective activity. Additionally, derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated moderate to outstanding antimicrobial activity against a range of bacteria and fungi, marking them as potential leads for new antimicrobial agents (Ghorab et al., 2009; El-sayed et al., 2017).

Future Directions

: Nassar, I. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12, 14865-14882. Link : Design, Synthesis of New Pyrazolo[3,4-d]Pyrimidine Derivatives and In Vitro Evaluation of Antiproliferative Activity against Leukemia Cell Lines. (2022). Springer. Link : Identification of 6-amino

properties

IUPAC Name |

4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-2-4-14(3-1)9-7-5-12-13-8(7)10-6-11-9/h5-6H,1-4H2,(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAYSFUNMORHOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC3=C2C=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

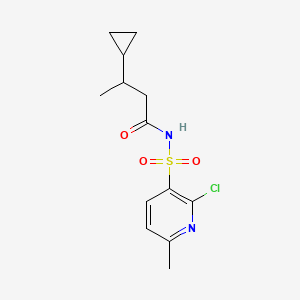

![N-benzyl-N-methyl-5-{5-[(4-phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine](/img/structure/B2569932.png)

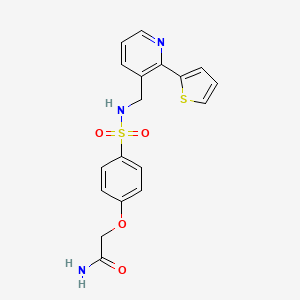

![2-Methyl-5-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2569933.png)

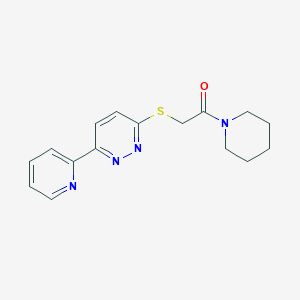

![{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride](/img/structure/B2569939.png)

![ethyl 3-cyclopentyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2569940.png)

![(Z)-2,5-dichloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2569942.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2569945.png)

![2-(2-methylphenyl)-5-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2569952.png)

![4-benzoyl-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2569954.png)